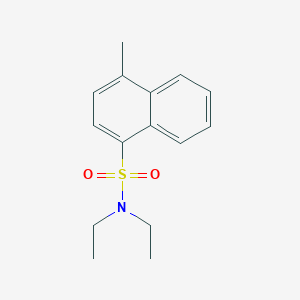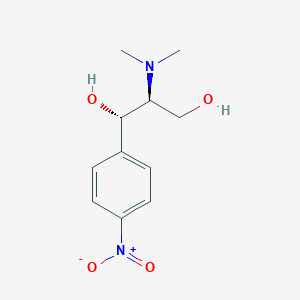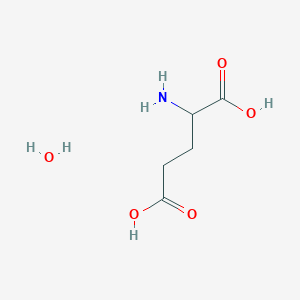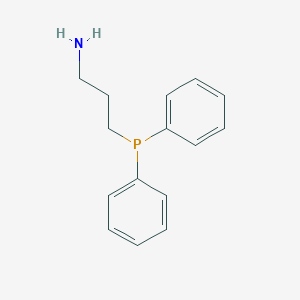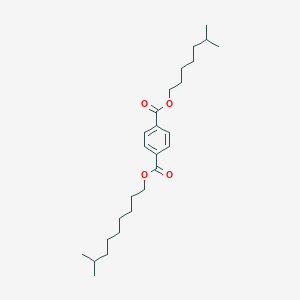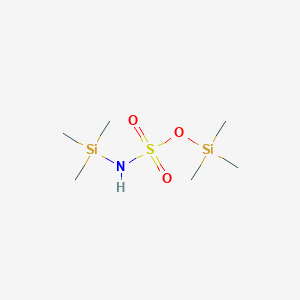
Trimethylsilyl (trimethylsilyl)sulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl (trimethylsilyl)sulphamate, also known as TMSN(SO2NH2)2, is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in water and most organic solvents. TMSN(SO2NH2)2 is a versatile reagent that can be used for a variety of purposes, including as a protecting group for amines, a reagent for the preparation of sulfonamides, and as a catalyst for organic reactions. Additionally, we will list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can also act as a protecting group for amines by forming a stable complex with the amine group, which prevents it from reacting with other reagents.
Biochemische Und Physiologische Effekte
Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, it is important to note that Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 should be handled with care, as it can be irritating to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 in lab experiments is its versatility. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can be used for a variety of purposes, including as a reagent for the preparation of sulfonamides, as a catalyst for organic reactions, and as a protecting group for amines. Additionally, Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is relatively easy to synthesize and is relatively non-toxic. However, one of the limitations of using Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 in lab experiments is its limited solubility in some organic solvents, which can make it difficult to work with in certain reactions.
Zukünftige Richtungen
There are many future directions for research on Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2, including its use as a reagent for the preparation of new compounds, its use as a catalyst for new organic reactions, and its use as a protecting group for new amine compounds. Additionally, further research is needed to fully understand the mechanism of action of Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 and its potential biochemical and physiological effects.
Synthesemethoden
Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can be synthesized using a variety of methods, including the reaction of trimethylsilyl chloride with ammonium sulfamate or the reaction of trimethylsilyl isocyanate with sulfamic acid. The most common method for synthesizing Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is the reaction of trimethylsilyl chloride with sulfamic acid, which yields Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used in a variety of scientific research applications, including as a reagent for the preparation of sulfonamides, as a catalyst for organic reactions, and as a protecting group for amines. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used in the synthesis of a variety of compounds, including sulfonamides, heterocycles, and amino acids. Additionally, Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used as a catalyst for the preparation of various organic compounds, including amides, esters, and ketones.
Eigenschaften
CAS-Nummer |
18187-06-9 |
|---|---|
Produktname |
Trimethylsilyl (trimethylsilyl)sulphamate |
Molekularformel |
C6H19NO3SSi2 |
Molekulargewicht |
241.46 g/mol |
IUPAC-Name |
trimethylsilyl N-trimethylsilylsulfamate |
InChI |
InChI=1S/C6H19NO3SSi2/c1-12(2,3)7-11(8,9)10-13(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
DJDBZHRIKZSDOX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NS(=O)(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)NS(=O)(=O)O[Si](C)(C)C |
Andere CAS-Nummern |
18187-06-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



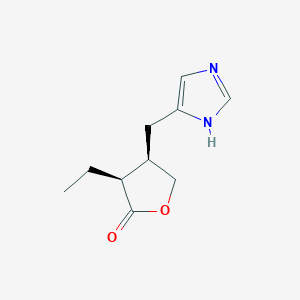
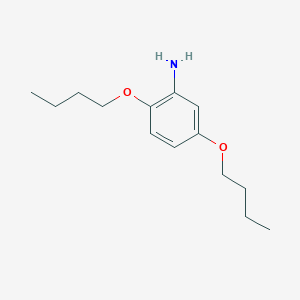
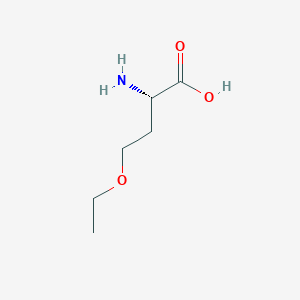
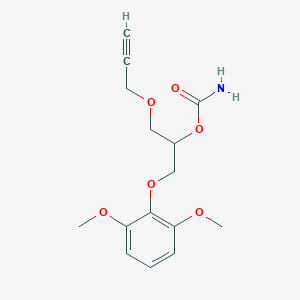
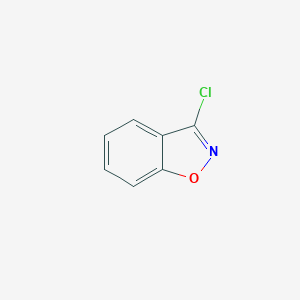
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
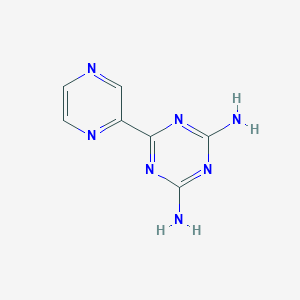
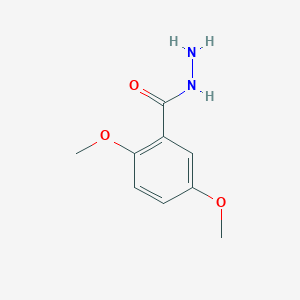
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
